2,6-Dibromo-2'-methyl-5'-isopropylindophenol sodium salt
Overview
Description
2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt is a chemical compound with the molecular formula C16H14Br2NaO. It is known for its distinctive structure, which includes bromine atoms and an indophenol moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt typically involves the bromination of 2’-methyl-5’-isopropylindophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to maintain the desired reaction conditions and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in the formation of various substituted indophenol derivatives.
Scientific Research Applications
2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt involves its interaction with specific molecular targets. The bromine atoms and the indophenol moiety play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4’-methyl-5’-isopropylindophenol sodium salt
- 2,6-Dichloro-2’-methyl-5’-isopropylindophenol sodium salt
- 2,6-Dibromo-2’-ethyl-5’-isopropylindophenol sodium salt
Uniqueness
2,6-Dibromo-2’-methyl-5’-isopropylindophenol sodium salt is unique due to its specific bromination pattern and the presence of the indophenol moiety. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it valuable in various scientific research applications, particularly in fields requiring specific reactivity and stability.
Properties
IUPAC Name |
sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-methyl-2-propan-2-ylphenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO2.Na/c1-8(2)11-7-14(9(3)4-15(11)20)19-10-5-12(17)16(21)13(18)6-10;/h4-8,20H,1-3H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPNBCIZTHWNSS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Br)Br)C(C)C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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